molecular formula C20H29N3O3 B7929528 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7929528
M. Wt: 359.5 g/mol
InChI Key: QLLYXHXOZWISSL-ROUUACIJSA-N
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Description

This compound is a stereochemically defined carbamic acid ester featuring a pyrrolidine scaffold substituted with a cyclopropyl group and a benzyl ester. Key structural elements include:

  • Pyrrolidine Core: A five-membered saturated ring with inherent ring strain, which may enhance conformational rigidity compared to six-membered analogs like piperidine .
  • Cyclopropyl Substituent: The strained three-membered ring introduces steric and electronic effects that could modulate solubility, metabolic stability, or target engagement.
  • Benzyl Ester Group: A common prodrug strategy to improve bioavailability by masking polar functional groups; hydrolysis in vivo may release active metabolites.

Properties

IUPAC Name

benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(16-8-9-16)20(25)26-13-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,21H2,1-2H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLYXHXOZWISSL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, also known by its CAS number 1401667-60-4, is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring, a cyclopropyl group, and a carbamic acid moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on the central nervous system (CNS) and potential as an anticonvulsant agent.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related compounds showed effective results in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways. Compounds in this class may enhance GABA receptor activity, leading to increased inhibitory neurotransmission and reduced excitability in neuronal circuits .

Study on Structure-Activity Relationship (SAR)

A detailed study on the SAR of N-benzyl 2-amino acetamides highlighted that specific substitutions at the benzyl amide site significantly impacted anticonvulsant activity. Electron-withdrawing groups at the 4'-N' position were found to enhance activity, while electron-donating groups diminished it . This information is crucial for optimizing the pharmacological profile of similar compounds.

Antibacterial Properties

In addition to CNS effects, some derivatives have demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of N-benzyl amides has been linked to enhanced antibacterial properties, suggesting a dual-action potential for compounds like this compound .

Comparative Analysis of Related Compounds

Compound NameCAS NumberAnticonvulsant ED50 (mg/kg)Antibacterial Activity
This compound1401667-60-4TBDModerate
Phenobarbital50-06-622None
N-benzyl 2-amino acetamidesVaries13 - 21Yes

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Core Ring Substituent on Carbamic Acid Key Functional Groups
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (Target) C19H28N3O3* 346.45* Pyrrolidine Cyclopropyl Benzyl ester, amino acid, carbamate
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (Piperidine Analog) C20H31N3O3 361.48 Piperidine Ethyl Benzyl ester, amino acid, carbamate
Benazepril Hydrochloride C24H28N2O5·HCl 460.96 Benzazepine Ethyl ester Carboxylate, ethyl ester, phenylpropyl

*Estimated based on structural analogy to the piperidine analog .

Key Observations :

  • Ring Size : The target’s pyrrolidine core (5-membered) vs. the piperidine analog’s 6-membered ring may alter conformational flexibility and binding pocket compatibility.
  • Functional Group Divergence : Unlike benazepril, which contains a carboxylate group for ACE inhibition, the target and its analogs retain a benzyl ester, suggesting distinct mechanisms of action .

Pharmacological and Functional Comparisons

Table 2: Hypothesized Pharmacological Profiles

Compound Potential Target Class Prodrug Strategy Metabolic Considerations
Target Compound Proteases/Peptidases Benzyl ester hydrolysis Cyclopropyl may slow oxidative metabolism
Piperidine Analog Similar to target Benzyl ester hydrolysis Ethyl substituent could enhance hepatic clearance
Benazepril Angiotensin-Converting Enzyme (ACE) Ethyl ester hydrolysis Rapid conversion to active diacid (benazeprilat)

Mechanistic Insights :

  • Target vs. Benazepril : While benazepril’s ethyl ester is cleaved to release a diacid ACE inhibitor, the target’s benzyl ester may require distinct enzymatic pathways (e.g., esterases or cytochrome P450) for activation .
  • Piperidine Analog : The ethyl carbamate group might confer faster metabolic clearance compared to the target’s cyclopropyl, as smaller alkyl groups are typically more susceptible to oxidation .

Research Findings and Hypotheses

  • Stereochemical Impact : The (S,S) configuration in the target compound likely optimizes spatial alignment with chiral binding pockets, analogous to ACE inhibitors where stereochemistry dictates potency .
  • Ring Strain Effects : The pyrrolidine core’s strain may enhance binding affinity to rigid targets but reduce solubility compared to piperidine analogs .
  • Benzyl Ester Stability : Compared to benazepril’s ethyl ester, the benzyl ester in the target compound may delay hydrolysis, prolonging circulation time but requiring specific esterases for activation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester in laboratory settings?

  • Methodological Answer :

  • Exposure Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eye baths in proximity to workspaces .
  • Personal Protective Equipment (PPE) : Wear dust respirators, nitrile gloves, safety glasses, and protective clothing. Use face shields during high-risk procedures (e.g., weighing, sonication) .
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid prolonged storage due to hydrolytic instability; monitor purity via HPLC before use .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Stepwise Peptide Coupling : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Activate the carboxyl group of (S)-2-Amino-3-methyl-butyric acid with HBTU/DIPEA for coupling to pyrrolidine .
  • Cyclopropane Ring Formation : Employ carbamate coupling (e.g., benzyl chloroformate) under anhydrous conditions (DMF, 0°C) to attach the cyclopropyl group .
  • Purification : Isolate the product via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) and confirm purity (>98%) by LCMS (ESI+) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical analysis of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol, 85:15) to resolve epimers. Monitor elution at 220 nm; retention times vary by >2 min for (S,S) vs. (S,R) configurations .
  • Circular Dichroism (CD) : Compare experimental CD spectra (190–260 nm) with computational models (DFT/B3LYP) to confirm absolute configuration .
  • X-ray Crystallography : Co-crystallize with thioredoxin to stabilize the structure; refine data with SHELXL (R-factor < 0.05) .

Q. What experimental approaches are suitable for assessing its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in PBS buffers (pH 4.0, 7.4, 9.0) at 37°C for 72 hours. Quantify degradation products via UPLC-QTOF (e.g., hydrolyzed carbamate at m/z 342.2) .
  • Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under nitrogen; observe decomposition onset >150°C, indicating thermal stability .

Q. How can impurity profiles be characterized during scale-up synthesis?

  • Methodological Answer :

  • LC-HRMS : Identify trace impurities (e.g., deaminated byproduct at m/z 315.1) using a Q Exactive HF-X mass spectrometer (resolution 240,000) .
  • 2D NMR (HSQC, HMBC) : Assign impurities via heteronuclear correlations; detect residual solvents (e.g., DMSO-d6) at δ 2.50 ppm .
  • SPE Cartridges : Cleanup crude mixtures with Strata-X-CW (30 mg/mL) to remove acidic impurities before analysis .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip (pH 5.0); measure binding kinetics (ka/kd) to thrombin (KD ≈ 12 nM) .
  • Fluorescence Polarization : Compete with FITC-labeled ligands (IC50 < 50 nM) in HEK293 cells expressing GPCRs .
  • Molecular Dynamics (MD) : Simulate binding to the active site of trypsin-like proteases (GROMACS, 100 ns trajectory) to identify key hydrogen bonds (e.g., Arg-35) .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported enantiomeric excess (ee) values?

  • Resolution Strategy :

  • Interlaboratory Calibration : Cross-validate ee results using identical chiral columns (Daicel CHIRALPAK AD-H) and mobile phases .
  • NMR Chiral Shift Reagents : Add Eu(hfc)3 (0.5 mM) to split proton signals (Δδ > 0.2 ppm) for independent ee quantification .

Q. Why do chromatographic retention times vary between batches despite identical synthesis protocols?

  • Root Cause Analysis :

  • Epimerization During Storage : Test aged samples for epimer content (e.g., 5% (R)-isomer after 6 months at –20°C) .
  • Column Lot Variability : Pre-condition new HPLC columns with 20 column volumes of mobile phase to stabilize retention .

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